4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide is an organic compound with the molecular formula C8H6ClF3N2 It is a derivative of benzene, characterized by the presence of a chloro group, a trifluoromethyl group, and a carboximidamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, amides, and other functionalized compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzonitrile
- 4-Chloro-2-(trifluoromethyl)benzamide
- 4-Chloro-2-(trifluoromethyl)benzoic acid
Uniqueness
4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6ClF3N2 |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H3,13,14) |
InChI Key |
IPTXPGZGLRERDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
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